molecular formula C21H20FN7O3S B3414266 1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946315-93-1

1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3414266
CAS No.: 946315-93-1
M. Wt: 469.5 g/mol
InChI Key: HDFPYCDHQYJPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C21H20FN7O3S and its molecular weight is 469.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

ZINC15884184, also known as 1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is a zinc compound . Zinc is an essential element that forms an integral part of many enzymes and plays a crucial role in protein synthesis and cell division .

Mode of Action

Zinc has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established . Zinc ions (Zn 2+) are taken up/released across biological membranes by zinc transporters, maintaining intracellular and intra-organellar Zn 2+ homeostasis . The histidine-rich loop shared by several zinc transporters facilitates Zn 2+ recruitment to the transmembrane Zn 2+ -binding site .

Biochemical Pathways

Zinc plays a significant role in various biochemical pathways. It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . An imbalance of zinc is associated with neuronal damage linked to traumatic brain injury, stroke, and seizures .

Pharmacokinetics

Zinc is known to be a necessary trace element in the diet . Studies suggest that zinc may be better absorbed in humans in certain forms , but the specific ADME properties of ZINC15884184 are yet to be determined.

Result of Action

Zinc plays an important role in antiviral immunity in several viral infections . Clinical studies reveal that zinc treatment using a combination of HCQ and zinc significantly reduced symptom score and the rates of hospital admission and mortality in COVID-19 patients . These data support that zinc might act as an anti-viral agent in addition to its anti-inflammatory and anti-oxidant properties .

Properties

IUPAC Name

7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7O3S/c1-32-17-7-5-16(6-8-17)29-21-19(25-26-29)20(23-14-24-21)27-9-11-28(12-10-27)33(30,31)18-4-2-3-15(22)13-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFPYCDHQYJPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 5
1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 6
1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.